ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate
Description
Ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate is a synthetic chromene derivative characterized by a benzopyran core substituted with a 2-methoxyphenyl group at position 3, a 4-methylpiperazinylmethyl moiety at position 8, a hydroxy group at position 7, and an ethyl carboxylate at position 2 (Figure 1). Its 4-methylpiperazine substituent may enhance solubility and receptor-binding affinity, while the 2-methoxyphenyl group could influence steric and electronic interactions with target proteins .
Properties
IUPAC Name |
ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-4-oxochromene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O6/c1-4-32-25(30)24-21(16-7-5-6-8-20(16)31-3)22(29)17-9-10-19(28)18(23(17)33-24)15-27-13-11-26(2)12-14-27/h5-10,28H,4,11-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTNTQCYOXYXIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCN(CC3)C)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate is a complex organic compound that belongs to the chromenone class, which has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
- IUPAC Name : this compound
- Molecular Formula : C25H28N2O6
- Molecular Weight : 452.5 g/mol
- CAS Number : 637747-30-9
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may inhibit specific enzymes, such as cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. This inhibition can reduce the production of pro-inflammatory mediators.
- Receptor Modulation : It has been suggested that the compound interacts with certain receptors, potentially modulating their activity and influencing various signaling pathways.
- Antioxidant Activity : Preliminary studies indicate that the compound possesses antioxidant properties, which can protect cells from oxidative stress and damage.
Anticancer Properties
Several studies have evaluated the anticancer potential of this compound:
- In Vitro Studies : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation through the modulation of key signaling pathways such as NF-kB and p53 .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| A549 (Lung) | 20 | Inhibition of cell proliferation |
Anti-inflammatory Effects
The compound has shown promising anti-inflammatory effects in several experimental models:
- COX Inhibition : It has been demonstrated to inhibit COX enzymes, leading to reduced production of prostaglandins, which are mediators of inflammation .
- Cellular Models : In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, the compound significantly reduced nitric oxide (NO) production, indicating its potential to modulate inflammatory responses .
Study on Anticancer Activity
A comprehensive study evaluated the anticancer effects of this compound on various human cancer cell lines. The results showed a dose-dependent decrease in cell viability across multiple cell types, with significant effects observed at concentrations above 10 µM. The study concluded that further optimization of the structure could enhance its potency .
Study on Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of this compound in a mouse model of inflammation. The results revealed a marked reduction in edema and inflammatory cytokine levels following treatment with this compound, supporting its potential use in inflammatory conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Chromene Derivatives
Structural Analogues
The compound shares its chromene core with several derivatives reported in the literature, differing primarily in substituents at positions 2, 3, 7, and 8 (Table 1). Key comparisons include:
A. 1,2,3-Triazole-Containing Chromenes (Compounds 1a,b, 3)
- Substituents : Position 8 features a 1,2,3-triazole group instead of 4-methylpiperazinylmethyl.
- Bioactivity : These compounds exhibit IC₅₀ values of 0.28–74.28 µM against A549 lung cancer cells, with fluoro-substituted phenyl groups enhancing activity. The absence of a piperazine moiety reduces solubility but maintains antiproliferative potency .
- Key Difference : Replacement of triazole with 4-methylpiperazinylmethyl in the target compound may improve pharmacokinetic properties, such as blood-brain barrier penetration, due to increased basicity and hydrophilicity .
B. 7-Hydroxy-8-{[4-(2-Hydroxyethyl)piperazin-1-yl]methyl}-3-(2-Methoxyphenyl)-2-Methylchromen-4-one
- Substituents : Position 2 has a methyl group instead of ethyl carboxylate; position 8 includes a 4-(2-hydroxyethyl)piperazinylmethyl group.
- Implications : The hydroxyethyl substituent may confer higher aqueous solubility than the target compound’s 4-methylpiperazine, but the ethyl carboxylate at position 2 in the target compound could enhance esterase-mediated prodrug activation .
C. Chromene Derivatives from Eupatorium Species
- Substituents : Natural chromenes lack the 4-methylpiperazine and 2-methoxyphenyl groups.
- Bioactivity: Limited data exist, but natural chromenes often exhibit moderate antioxidant and anti-inflammatory effects rather than direct anticancer activity .
Functional Comparisons
- Antiproliferative Activity : The target compound’s 2-methoxyphenyl and 4-methylpiperazinylmethyl groups align with SAR trends observed in synthetic chromenes, where bulky aryl groups at position 3 and basic nitrogen-containing substituents at position 8 correlate with improved kinase inhibition (e.g., EGFR, PI3K) .
Data Table: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
